CUSTOM
|
762
|
reaction index
|
NAME
|
0.0 [Unassigned] Unrecognized
|
reaction type
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)[O-].[Na+]
|
Name
|
|
Quantity
|
0.2 L
|
Type
|
solvent
|
Smiles
|
C1COCCO1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C1COCCN1
|
Name
|
|
Quantity
|
0.0502 mol
|
Type
|
reactant
|
Smiles
|
C1=CNC2=NC=C(C=C21)Br
|
Name
|
|
Quantity
|
0.00251 mol
|
Type
|
catalyst
|
Smiles
|
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
|
Name
|
|
Quantity
|
0.00502 mol
|
Type
|
catalyst
|
Smiles
|
CC(=O)O.CC(=O)O.[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
C1COCCN1C2=CN=C3C(=C2)C=CN3
|
Type | Value | Analysis |
---|---|---|
YIELD | 83.63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |